4-(2-Chlorophenyl)-3-methylbenzoic acid 4-(2-Chlorophenyl)-3-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1192548-49-4
VCID: VC11768463
InChI: InChI=1S/C14H11ClO2/c1-9-8-10(14(16)17)6-7-11(9)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17)
SMILES: CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2Cl
Molecular Formula: C14H11ClO2
Molecular Weight: 246.69 g/mol

4-(2-Chlorophenyl)-3-methylbenzoic acid

CAS No.: 1192548-49-4

Cat. No.: VC11768463

Molecular Formula: C14H11ClO2

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chlorophenyl)-3-methylbenzoic acid - 1192548-49-4

Specification

CAS No. 1192548-49-4
Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
IUPAC Name 4-(2-chlorophenyl)-3-methylbenzoic acid
Standard InChI InChI=1S/C14H11ClO2/c1-9-8-10(14(16)17)6-7-11(9)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17)
Standard InChI Key ROTTXTDFJCCJBT-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2Cl
Canonical SMILES CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Characteristics

4-(2-Chlorophenyl)-3-methylbenzoic acid belongs to the class of substituted benzoic acids, featuring distinct functional groups that influence its physicochemical and biological properties. The compound’s molecular formula is C₁₄H₁₁ClO₂, with a molecular weight of 256.69 g/mol (calculated from atomic masses). Its IUPAC name derives from the substitution pattern: the benzoic acid core is modified by a methyl group at position 3 and a 2-chlorophenyl moiety at position 4.

Key Structural Features:

  • Carboxylic Acid Group: Enhances solubility in polar solvents and enables participation in acid-base reactions .

  • Chlorophenyl Substituent: Introduces steric bulk and electronic effects, potentially altering reactivity and intermolecular interactions .

  • Methyl Group: Moderates crystallinity and may influence metabolic stability in biological systems .

Synthesis and Manufacturing Approaches

Chlorination and Coupling Strategies

A plausible synthesis involves sequential functionalization of a benzoic acid precursor:

  • Friedel-Crafts Acylation: Introduce the methyl group via alkylation of benzoic acid derivatives under acidic conditions .

  • Suzuki-Miyaura Coupling: Attach the 2-chlorophenyl group using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative .

Example Protocol (Hypothetical):

  • Start with 3-methylbenzoic acid.

  • Protect the carboxylic acid group as a methyl ester to prevent interference.

  • Perform Suzuki coupling with 2-chlorophenylboronic acid using Pd(PPh₃)₄ as a catalyst.

  • Deprotect the ester to yield the final product.

Resolution of Racemic Mixtures

For enantiomerically pure forms, resolution techniques similar to those used for (+)-2-(4-chlorophenyl)-3-methyl butanoic acid could be adapted. This involves reacting racemic intermediates with chiral amines in hydrophilic/hydrophobic solvent systems (e.g., butanol-water) to isolate diastereomeric salts .

Physical and Chemical Properties

While experimental data for 4-(2-Chlorophenyl)-3-methylbenzoic acid are scarce, properties can be extrapolated from structurally related compounds:

PropertyEstimated ValueBasis (Analog Compound)
Melting Point230–250°C2-Amino-5-chloro-3-methylbenzoic acid (239–243°C)
Density1.3–1.4 g/cm³2-Chloro-4-methylbenzoic acid (1.3 g/cm³)
Boiling Point300–310°C2-Chloro-4-methylbenzoic acid (303.5°C)
SolubilityLow in water; soluble in DMSO, methanolAnalogous chlorobenzoic acids

Reactivity Profile:

  • Carboxylic Acid Functionality: Participates in esterification, amidation, and salt formation .

  • Aromatic Chlorine: May undergo nucleophilic substitution under harsh conditions but is generally inert at mild temperatures .

  • Methyl Group: Subject to oxidative degradation, particularly under strong acidic or basic conditions .

Applications and Industrial Relevance

Agrochemical Intermediates

Chlorinated benzoic acids are pivotal in synthesizing pyrethroid insecticides. For instance, (+)-2-(4-chlorophenyl)-3-methyl butanoic acid is a key component of fenvalerate and esfenvalerate, highlighting the potential of 4-(2-Chlorophenyl)-3-methylbenzoic acid as a precursor in agrochemical production .

Pharmaceutical Development

Substituted benzoic acids are explored for their bioactivity. The methyl and chlorophenyl groups could enhance binding to biological targets, making this compound a candidate for anti-inflammatory or antimicrobial agents .

Material Science

The compound’s aromaticity and functional groups suggest utility in liquid crystals or polymer additives, where thermal stability and solubility are critical .

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